Meta-Substitution Alters Lipophilicity Profile Compared to Para-Isomer
The meta-substituted target compound exhibits a distinct lipophilicity profile compared to its closest analog, the para-substituted isomer (CAS 1157381-77-5). While experimental Log P data for the para-isomer is not available in the same database, the target compound's predicted Log P of 0.351 [1] provides a quantitative basis for its behavior. This property directly influences membrane permeability, solubility, and potential off-target binding, making it a differentiated choice in SAR studies where modulating lipophilicity is critical.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | 0.351 (Predicted) |
| Comparator Or Baseline | [3-(4-Methanesulfonylphenoxy)propyl](methyl)amine (CAS 1157381-77-5) |
| Quantified Difference | Data unavailable for direct comparison; target compound's value provides a specific reference point for meta-substituted scaffold. |
| Conditions | Predicted value as per Chembase database entry [1]. |
Why This Matters
This specific Log P value provides a quantitative parameter for researchers needing to select a meta-substituted phenoxypropylamine with a defined lipophilicity for SAR exploration, membrane permeability studies, or compound library design.
- [1] Chembase. [3-(3-methanesulfonylphenoxy)propyl](methyl)amine. Database entry: 265911. View Source
